molecular formula C12H13N5O5S B2687238 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(5-nitrothiazol-2-yl)propanamide CAS No. 1105225-76-0

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(5-nitrothiazol-2-yl)propanamide

Cat. No.: B2687238
CAS No.: 1105225-76-0
M. Wt: 339.33
InChI Key: PKJLWQLFJBSPSI-UHFFFAOYSA-N
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Description

3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(5-nitrothiazol-2-yl)propanamide is a complex organic compound that features a pyrimidine ring and a nitrothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(5-nitrothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Nitrothiazole Moiety: The nitrothiazole group can be introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with a nitro compound.

    Coupling Reaction: The final step involves coupling the pyrimidine and nitrothiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrothiazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Various oxidized forms of the nitrothiazole moiety.

    Reduction Products: Amine derivatives of the original compound.

    Substitution Products: Compounds with substituted groups at the reactive sites.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the pyrimidine and nitrothiazole moieties suggests it could have activity against certain diseases, such as bacterial or parasitic infections.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a versatile candidate for various industrial uses.

Mechanism of Action

The mechanism of action of 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(5-nitrothiazol-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitrothiazole moiety could be involved in redox reactions, while the pyrimidine ring might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: Lacks the nitrothiazole moiety, which may reduce its biological activity.

    N-(5-nitrothiazol-2-yl)propanamide: Lacks the pyrimidine ring, which may affect its chemical reactivity and biological interactions.

Uniqueness

The combination of the pyrimidine and nitrothiazole moieties in 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(5-nitrothiazol-2-yl)propanamide makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.

Properties

IUPAC Name

3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O5S/c1-6-7(10(19)16(2)12(20)14-6)3-4-8(18)15-11-13-5-9(23-11)17(21)22/h5H,3-4H2,1-2H3,(H,14,20)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJLWQLFJBSPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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